MRK 560

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MRK-560 is a selective inhibitor of the enzyme gamma-secretase, which plays a crucial role in the proteolytic cleavage of amyloid precursor protein. This compound has shown higher potency for the presenilin 1 isoform over the presenilin 2 isoform, making it a significant candidate in the treatment of Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MRK-560 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

- Formation of the cyclohexyl core.

- Introduction of the sulfonyl group.

- Addition of the difluorophenyl and chlorophenyl groups.

Industrial Production Methods: Industrial production of MRK-560 follows similar synthetic routes but on a larger scale. The process involves:

- Optimization of reaction conditions to maximize yield.

- Use of high-purity reagents to ensure the quality of the final product.

- Implementation of purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MRK-560 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.

Substitution: Verschiedene Substitutionsreaktionen können an den Phenylringen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungs- und Nitrierungsreaktionen sind üblich und verwenden Reagenzien wie Brom und Salpetersäure.

Hauptprodukte:

- Oxidationsprodukte umfassen Sulfoxide und Sulfone.

- Reduktionsprodukte umfassen Sulfide.

- Substitutionsreaktionen ergeben halogenierte und nitrierte Derivate .

Wissenschaftliche Forschungsanwendungen

Research Findings

- A study demonstrated that MRK 560 effectively reduced Aβ production in cellular models, indicating its potential as a therapeutic agent for Alzheimer's disease without inducing Notch-related side effects in wild-type mouse models .

- The IC50 value for this compound was found to be significantly lower for PS1 (33 ± 2 nM) than for PS2 (173 ± 24 nM), underscoring its selectivity .

Clinical Relevance

This compound has shown promise in treating T-ALL, particularly cases with NOTCH1 mutations. Its selective inhibition of PS1 allows for effective targeting of leukemic cells while sparing normal hematopoietic cells from the toxic effects typically associated with broad-spectrum inhibitors.

Case Studies

- In preclinical models, this compound demonstrated synergistic effects when combined with dexamethasone, leading to prolonged survival in patient-derived xenograft mouse models . The combination treatment not only increased apoptosis in leukemic cells but also enhanced the overall efficacy against T-ALL.

- Another study highlighted that this compound maintained its anti-leukemic activity across various patient-derived xenograft models with different NOTCH1 mutations, demonstrating its broad applicability within this cancer type .

Safety Profile

The selective nature of this compound has been linked to a favorable safety profile. Unlike traditional γ-secretase inhibitors that often cause gastrointestinal toxicity and impair T cell development, this compound has shown minimal adverse effects in both preclinical and clinical settings .

Comparative Studies

- When compared to other γ-secretase inhibitors like Avagacestat and Semagacestat, this compound exhibited superior selectivity and efficacy against PS1 while avoiding significant toxicity related to Notch pathway inhibition .

- Research involving various combinations of this compound with existing chemotherapeutic agents has indicated enhanced therapeutic outcomes without exacerbating side effects .

Potential Clinical Applications

The ongoing research into this compound's applications suggests several promising avenues:

- Further clinical trials are necessary to establish the efficacy and safety of this compound in human subjects with Alzheimer's disease.

- Investigating combination therapies involving this compound and other targeted agents could enhance treatment efficacy for T-ALL and potentially other malignancies.

Data Summary Table

| Application Area | Mechanism | Key Findings | Safety Profile |

|---|---|---|---|

| Alzheimer's Disease | Selective inhibition of PS1 | Reduces Aβ production; minimal Notch effects | Low toxicity in wild-type models |

| T-Cell Acute Lymphoblastic Leukemia | Inhibition of NOTCH1 processing | Synergistic with dexamethasone; prolonged survival | Minimal gastrointestinal toxicity |

Wirkmechanismus

MRK-560 exerts its effects by selectively inhibiting the gamma-secretase enzyme. This inhibition prevents the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-beta peptides. The compound shows a strong preference for the presenilin 1 isoform, which is a key component of the gamma-secretase complex. This selective inhibition helps in minimizing the side effects associated with non-selective gamma-secretase inhibitors .

Vergleich Mit ähnlichen Verbindungen

Semagacestat: Another gamma-secretase inhibitor but with less selectivity between presenilin 1 and presenilin 2.

Avagacestat: Similar to MRK-560 but with different pharmacokinetic properties.

LY-450139: A gamma-secretase inhibitor with a broader range of activity.

Uniqueness of MRK-560:

Selectivity: MRK-560 has a higher selectivity for presenilin 1 over presenilin 2, which reduces the risk of side effects related to Notch signaling.

Potency: It exhibits higher potency in inhibiting gamma-secretase activity, making it a more effective candidate for therapeutic applications .

Biologische Aktivität

MRK 560 is a selective γ-secretase inhibitor that has garnered attention for its potential therapeutic applications, particularly in Alzheimer's disease (AD) and T-cell acute lymphoblastic leukemia (T-ALL). This article details the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

Chemical Composition:

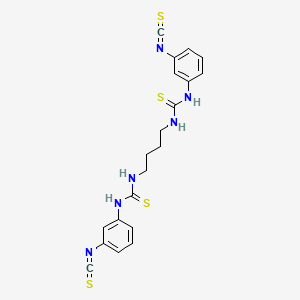

- Chemical Name: N-[cis-4-[(4-Chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide

- Purity: ≥99%

This compound selectively inhibits the proteolytic cleavage of amyloid precursor protein (APP) over the Notch signaling pathway, making it a promising candidate for reducing amyloid-beta (Aβ) levels in neurodegenerative conditions.

This compound's mechanism involves targeting presenilin-1 (PS1), a component of the γ-secretase complex. Research indicates that this compound exhibits a higher potency for PS1 compared to presenilin-2 (PS2), with an IC50 value of approximately 0.65 nM for inhibiting Aβ40 and Aβ42 production in SH-SY5Y neuroblastoma cells .

Structural Insights

Recent studies utilizing cryo-electron microscopy have elucidated the binding interactions of this compound with PS1. The compound occupies the substrate binding site of PS1, leading to conformational changes that inhibit its enzymatic activity. Notably, amino acids Thr281 and Leu282 in PS1 are critical for the isoform-selective inhibition by this compound .

Biological Activity in Alzheimer's Disease

The inhibition of Aβ production by this compound is significant in the context of Alzheimer's disease. The reduction of Aβ levels may help mitigate plaque formation associated with AD pathology. Importantly, this compound does not induce Notch-related side effects typically observed with broad-spectrum γ-secretase inhibitors .

Data Table: Inhibition Potency of this compound

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | Aβ40 | 0.65 | Inhibits production |

| This compound | Aβ42 | 0.65 | Inhibits production |

| Broad GSI | Notch | Varies | Induces side effects |

Applications in T-cell Acute Lymphoblastic Leukemia (T-ALL)

This compound has also shown promise in treating T-ALL, particularly in cases with NOTCH1 mutations. Studies indicate that it can enhance the efficacy of dexamethasone, a common treatment for T-ALL, without inducing gastrointestinal toxicity .

Case Study: Synergistic Effects with Dexamethasone

In vitro experiments demonstrated that the combination of this compound and dexamethasone significantly increased apoptosis in T-ALL cell lines compared to either treatment alone. The synergy was quantified using a synergy score, revealing enhanced effectiveness against NOTCH1-dependent cell lines .

Data Table: Synergy Score Analysis

| Treatment Combination | Synergy Score |

|---|---|

| Dexamethasone + this compound | High |

| Dexamethasone Alone | Low |

| Control (NOTCH1-independent) | None |

Safety Profile and Toxicity

One of the notable advantages of this compound is its safety profile. Unlike other γ-secretase inhibitors that often result in gastrointestinal toxicity due to Notch pathway inhibition, this compound has been shown to maintain low toxicity levels even when combined with other therapeutic agents .

Eigenschaften

IUPAC Name |

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWDXOIGQJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.